molecular formula C21H26N2O2 B137706 Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester CAS No. 131028-34-7

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester

Cat. No. B137706
M. Wt: 338.4 g/mol
InChI Key: QSMCUEYNVUETBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester, also known as BPEM, is a chemical compound that has been widely used in scientific research. BPEM is a member of the piperazine family and is a white crystalline powder that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester involves its binding to the dopamine D2 receptor and sigma-1 receptor. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to act as a partial agonist at the dopamine D2 receptor, which means that it can activate the receptor but only to a limited extent. This partial agonism may explain why Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have both pro- and anti-psychotic effects in animal models. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a key region of the brain involved in the regulation of movement and motivation. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to decrease the expression of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects. In addition, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have anti-depressant and anxiolytic effects in animal models.

Advantages And Limitations For Lab Experiments

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to have good pharmacokinetic properties, which means that it can be administered to animals or humans in a variety of ways. However, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester also has limitations for lab experiments. It has been shown to have low selectivity for the dopamine D2 receptor, which may limit its use in studies that require high selectivity. In addition, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have a short half-life in vivo, which may limit its use in long-term studies.

Future Directions

There are several future directions for the study of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester. One direction is to explore its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more selective analogs of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester that can be used to study the function of specific receptors in the brain. Additionally, the use of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester as a tool for studying the function of the sigma-1 receptor in neurological disorders warrants further investigation.

Synthesis Methods

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester can be synthesized through a multi-step reaction process, which involves the reaction of benzyl cyanide with 1-(2-aminoethyl)piperazine to form 3-(benzylamino)propylpiperazine. The resulting compound is then reacted with methyl chloroformate to form Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester. The synthesis method of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been optimized over the years to improve its yield and purity.

Scientific Research Applications

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been widely used in scientific research as a tool to study the function of the central nervous system. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been used as a ligand for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.

properties

CAS RN

131028-34-7

Product Name

Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 3-[2-(4-benzylpiperazin-1-yl)ethyl]benzoate

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-18(16-20)10-11-22-12-14-23(15-13-22)17-19-6-3-2-4-7-19/h2-9,16H,10-15,17H2,1H3

InChI Key

QSMCUEYNVUETBH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CCN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCN2CCN(CC2)CC3=CC=CC=C3

Other CAS RN

131028-34-7

synonyms

Methyl 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)benzoate

Origin of Product

United States

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